1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
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Overview
Description
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential as pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential pharmaceutical agent due to its bioactivity.
Industry: Used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: Shares the same core structure but lacks the isobutyl and carboxamide groups.
1H-imidazo[1,2-b]pyrazole-6-carboxamide: Lacks the isobutyl group but has the carboxamide group.
1-isobutyl-1H-imidazo[1,2-b]pyrazole: Lacks the carboxamide group but has the isobutyl group.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyrazole ring system with an isobutyl group at the 1-position and a carboxamide group at the 6-position. Its molecular formula is C10H13N5O, and it has a molecular weight of approximately 219.25 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₅O |
Molecular Weight | 219.25 g/mol |
IUPAC Name | This compound |
Research indicates that this compound interacts with specific molecular targets, potentially altering enzyme activity or receptor functions. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, derivatives of imidazo[1,2-b]pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including:
- Acute Myeloid Leukemia (AML) : The compound induced apoptosis in HL-60 cells at nanomolar concentrations .
- Solid Tumors : Research has indicated activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit key inflammatory pathways by modulating cytokine production and reducing neutrophil chemotaxis through interference with ERK1/2 and p38 MAPK signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications in the substituents at various positions on the imidazo-pyrazole scaffold can significantly alter its potency and selectivity:
- Positioning of Functional Groups : The presence of the carboxamide group at the 6-position enhances binding affinity to target proteins compared to other substituents.
- Isobutyl Group Influence : The isobutyl substitution at the 1-position contributes to hydrophobic interactions that may stabilize binding to targets.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various imidazo-pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, supporting its potential as an anticancer agent .
Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory properties of this compound. It was found to effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent through modulation of immune responses .
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carboxamide |
InChI |
InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-9(13)5-8(12-14)10(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15) |
InChI Key |
VFZKQPXMJCHVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C(=O)N |
Origin of Product |
United States |
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